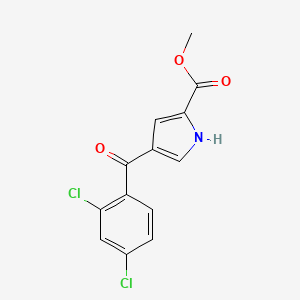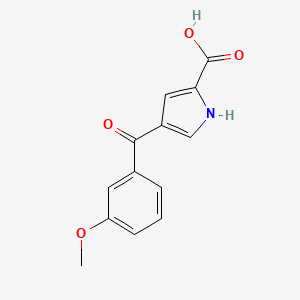
6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 724749-33-1. It has a linear formula of C16 H10 Cl N O3 .
Synthesis Analysis
The synthesis of quinoline and its analogues has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 299.71 .科学的研究の応用
Analytical Chemistry : Quinoxaline-2-carboxylic acid and its derivatives, including 3-chloro and 3-hydroxy derivatives, have been utilized as analytical reagents. These compounds have been used for the gravimetric determination of various metals, including Cu(II), Cd(II), Zn(II), Co(II), Ni(II), and Pd(II) (Dutt, Sanayal, & Nag, 1968).
Photophysical Properties : Quinoline derivatives containing benzimidazole and benzothiazole moieties have been synthesized, showing unique photophysical behaviors in different solvents, observed through UV–vis and fluorescence spectroscopy. These compounds demonstrate dual emissions, including normal and excited-state intramolecular proton transfer (ESIPT) emissions, offering potential applications in fluorescence-based technologies (Padalkar & Sekar, 2014).
Synthesis of Novel Compounds : Research has focused on synthesizing novel derivatives of quinoline and quinoxaline, exploring various chemical transformations and molecular rearrangements. These studies contribute to the development of new compounds with potential applications in pharmaceuticals and materials science (Klásek, Kořistek, Sedmera, & Halada, 2003).
Cytotoxic Activity and Apoptotic DNA Fragmentation : Certain quinoline-4-carboxylic acid derivatives have been synthesized and tested for cytotoxic activity against various carcinoma cell lines. Some compounds have shown significant anticancer activity and induced apoptotic DNA fragmentation in cell lines, suggesting their potential as anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Chemical Transformations : Studies have also focused on the chemical transformations of quinoline derivatives, exploring their potential as fluorophores and antioxidants. These transformations help in the development of new compounds with specific chemical and biological properties (Aleksanyan & Hambardzumyan, 2013).
特性
IUPAC Name |
6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-10-4-5-14-12(7-10)13(16(20)21)8-15(18-14)9-2-1-3-11(19)6-9/h1-8,19H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQXAJKEJJLIIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395980 |
Source


|
| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
CAS RN |
724749-33-1 |
Source


|
| Record name | 6-chloro-2-(3-hydroxyphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20395980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

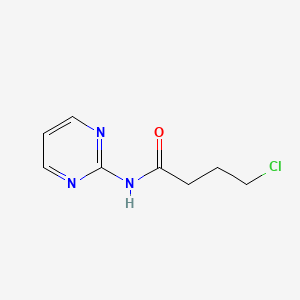
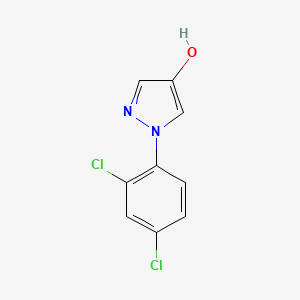
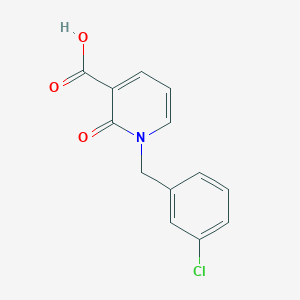
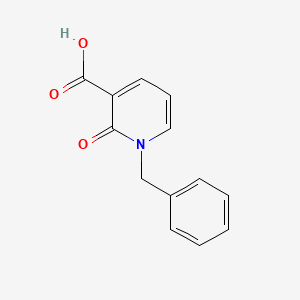
![2-{[2-(4-Methoxyanilino)-2-oxoethyl]-sulfonyl}acetic acid](/img/structure/B1350442.png)
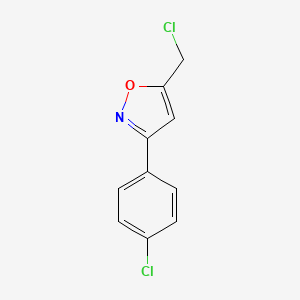
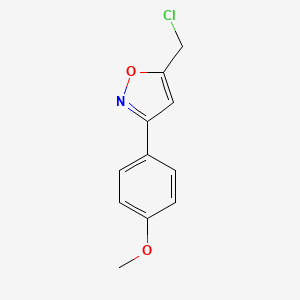
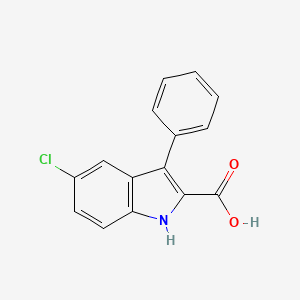
![Methyl 6-{[(4-methylphenyl)sulfonyl]imino}-3(1H)-pyridinecarboxylate](/img/structure/B1350454.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}benzenecarboxylate](/img/structure/B1350457.png)
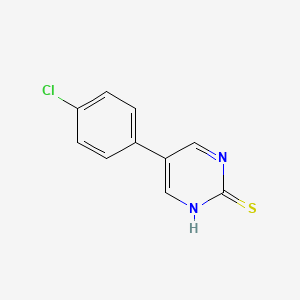
![2-[(4-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1350459.png)
